molecular formula C15H11BrClN3O4S B3678200 5-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide

5-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide

Cat. No. B3678200
M. Wt: 444.7 g/mol
InChI Key: ZMYYNMAXHNARDD-UHFFFAOYSA-N
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Description

5-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

5-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide has been extensively studied for its potential applications in various scientific research areas. One of the major applications of this compound is in the development of new drugs for the treatment of cancer. It has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of 5-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of cell cycle progression and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the migration and invasion of cancer cells. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 5-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide. One potential direction is to explore its potential applications in combination therapy with other anti-cancer drugs. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound for in vivo applications.
Conclusion:
In conclusion, 5-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide is a promising compound with potential applications in various scientific research areas, particularly in the development of new anti-cancer drugs. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its applications in various fields.

properties

IUPAC Name

5-bromo-N-[(2-chloro-5-nitrophenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClN3O4S/c1-24-13-5-2-8(16)6-10(13)14(21)19-15(25)18-12-7-9(20(22)23)3-4-11(12)17/h2-7H,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYYNMAXHNARDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[(2-chloro-5-nitrophenyl)carbamothioyl]-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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